molecular formula C6H6N2OS B8727614 2-Hydroxypyridine-3-carbothioamide

2-Hydroxypyridine-3-carbothioamide

Cat. No. B8727614
M. Wt: 154.19 g/mol
InChI Key: ZVEQJBBGCYXKJN-UHFFFAOYSA-N
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Patent
US08809538B2

Procedure details

To a suspension of 2-oxo-1,2-dihydropyridine-3-carbonitrile (0.211 g) in methanol (14 mL) was added a 40% aqueous solution of ammonium sulfide (0.50 mL). The reaction mixture was heated at 130° C. in a microwave reactor for 2 hours. The reaction mixture was concentrated. The residue obtained was triturated with methanol and the solid filtered to obtain the title compound (0.174 g) having the following physical data.
Quantity
0.211 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ammonium sulfide
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[CH:4][NH:3]1.[NH4+]=[S:11]>CO>[O:1]=[C:2]1[C:7]([C:8](=[S:11])[NH2:9])=[CH:6][CH:5]=[CH:4][NH:3]1

Inputs

Step One
Name
Quantity
0.211 g
Type
reactant
Smiles
O=C1NC=CC=C1C#N
Name
Quantity
14 mL
Type
solvent
Smiles
CO
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ammonium sulfide
Quantity
0.5 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was triturated with methanol
FILTRATION
Type
FILTRATION
Details
the solid filtered

Outcomes

Product
Name
Type
product
Smiles
O=C1NC=CC=C1C(N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 0.174 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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